地贝卡星

描述

美西律盐酸盐是一种 I 类 B 抗心律失常药,主要用于治疗室性心律失常。它在结构上与利多卡因相似,但可以口服。 美西律盐酸盐还以其局部麻醉特性而闻名,已被用于治疗慢性疼痛和肌肉僵硬 .

科学研究应用

作用机制

美西律盐酸盐通过抑制启动和传导脉冲所需的内向钠电流而发挥作用。这种抑制通过阻断钠通道降低动作电位上升速率(第 0 期)。 该化合物具有快速启动和消除动力学,这意味着它对较慢的心率几乎没有影响,而对较快的心率影响更大 .

生化分析

Biochemical Properties

Dibekacin interacts with various enzymes and proteins in biochemical reactions . These are 2-deoxystreptamine aminoglycosides that are glycosidically linked to a pyranose or furanose unit at the C4- and C6-positions .

Cellular Effects

Dibekacin has been found to have an effect of producing a neuromuscular blockade . Neostigmine is unable to reverse the neuromuscular blockade produced by Dibekacin . Calcium has not only the ability to restore the neuromuscular transmission but also to exert protective action against the neuromuscular blocking activity of Dibekacin .

Molecular Mechanism

Like other aminoglycosides, it is believed to inhibit protein synthesis by binding to the bacterial 30S ribosomal subunit, causing misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth .

准备方法

合成路线及反应条件

美西律盐酸盐的合成涉及几个关键步骤:

醚化: 将 2,6-二甲苯酚溶解在固液非均相反应体系中,与氯丙酮混合,并进行回流反应得到醚酮。

胺化还原: 醚酮与氨甲醇接触进行胺化还原,生成醚胺.

盐形成: 醚胺与盐酸在溶剂中反应得到美西律盐酸盐.

工业生产方法

美西律盐酸盐可以制成缓释制剂。 制备过程包括将美西律盐酸盐与缓释材料和药物辅料混合,然后进行筛分、混合、制粒、压片或包封 .

化学反应分析

反应类型

美西律盐酸盐会发生各种化学反应,包括:

氧化: 美西律盐酸盐在特定条件下可以被氧化。

还原: 该化合物可以被还原成相应的胺。

取代: 美西律盐酸盐可以参与取代反应,尤其是亲核取代反应。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 氨和胺等亲核试剂通常用于取代反应。

主要形成的产物

氧化: 美西律盐酸盐的氧化衍生物。

还原: 该化合物的还原胺形式。

取代: 取决于所用亲核试剂的取代衍生物。

相似化合物的比较

美西律盐酸盐与其他抗心律失常药进行比较,例如:

利多卡因: 在结构和功能上相似,但不能口服。

美西律盐酸盐的独特性在于其口服活性、快速启动和消除动力学以及在治疗室性心律失常和肌肉僵硬方面的特定用途。

属性

IUPAC Name |

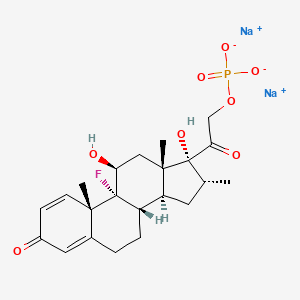

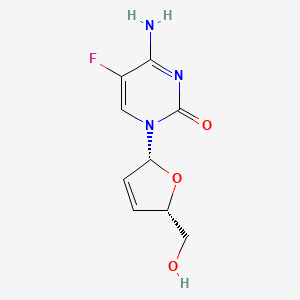

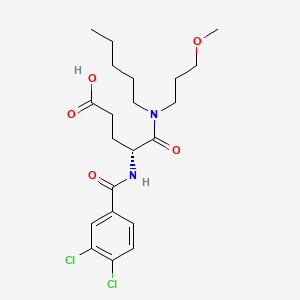

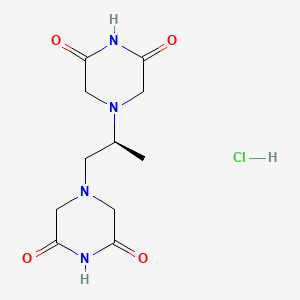

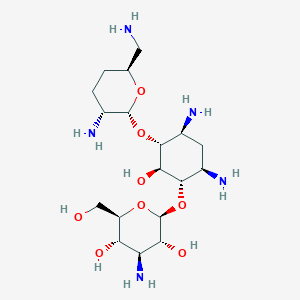

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N5O8/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18/h6-18,24-27H,1-5,19-23H2/t6-,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCQSGDBDPYCEO-XVZSLQNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022915 | |

| Record name | Dibekacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34493-98-6 | |

| Record name | Dibekacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34493-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibekacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034493986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibekacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibekacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibekacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBEKACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZFO9E525 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dibekacin exert its antibacterial effect?

A1: Dibekacin, similar to other aminoglycosides, primarily targets bacterial ribosomes. [] It binds to the 30S ribosomal subunit, interfering with protein synthesis. [] This binding leads to misreading of mRNA, ultimately inhibiting bacterial growth and often resulting in bacterial death. []

Q2: Which specific ribosomal proteins are involved in dibekacin binding?

A2: Research suggests that ribosomal proteins S9 and L6 play a crucial role in the binding of dibekacin to the ribosome. [] These proteins, particularly S9, are located in the 30S subunit and contribute significantly to the drug's binding affinity. []

Q3: Does dibekacin affect the bacterial cell wall?

A3: While dibekacin's primary target is the ribosome, studies indicate that it can also directly interact with the bacterial cell wall. [] Electron microscopy revealed that dibekacin treatment leads to disintegration of the outer membrane in Pseudomonas aeruginosa. [] This disruption likely contributes to the drug's bactericidal effect. []

Q4: What is the molecular formula and weight of dibekacin?

A4: Regrettably, the provided research excerpts do not explicitly state the molecular formula and weight of dibekacin. For precise information, refer to reputable chemical databases or the drug's official documentation.

Q5: Is there any spectroscopic data available for dibekacin?

A5: While the provided research papers mainly focus on the pharmacological and toxicological aspects of dibekacin, they lack detailed spectroscopic data. To access such information, consult specialized chemical databases or analytical chemistry literature.

Q6: Does dibekacin possess any catalytic properties?

A6: Dibekacin is primarily recognized for its antibacterial properties and does not exhibit inherent catalytic activity. The provided research focuses on its therapeutic applications and does not indicate any catalytic uses.

Q7: Have any computational studies been conducted on dibekacin?

A7: The provided research excerpts do not mention any computational chemistry studies or modeling efforts related to dibekacin.

Q8: How do structural modifications of dibekacin affect its activity?

A9: Modifying dibekacin's structure can significantly alter its activity. For instance, creating N-alkylsulfonate derivatives of dibekacin reduced nephrotoxicity in rats compared to the original dibekacin sulfate. [] Notably, dibekacin-di-N-methanesulfonate showed minimal nephrotoxicity but lacked in vivo activity against Pseudomonas aeruginosa. [] This highlights the delicate balance between efficacy and toxicity when modifying aminoglycoside structures.

Q9: What are the SHE considerations for handling and using dibekacin?

A9: The provided research papers do not explicitly discuss SHE regulations. As a potent antibiotic, handling dibekacin requires standard laboratory safety practices and adherence to local regulations for hazardous substances.

Q10: What is the elimination half-life of dibekacin?

A13: Dibekacin's elimination half-life in humans ranges from 1.9 to 2.0 hours. [] It is primarily excreted unchanged by the kidneys. []

Q11: Does age affect the pharmacokinetics of dibekacin?

A14: Yes, studies in elderly subjects indicate that creatinine clearance correlates with dibekacin's elimination rate constant and volume of distribution. [] Therefore, dosage adjustments may be necessary for patients with impaired renal function, particularly the elderly.

Q12: How do the pharmacokinetic properties of dibekacin differ between animals and humans?

A15: Research comparing dibekacin's pharmacokinetics in rabbits, dogs, and humans suggests that animal models can provide valuable insights into its behavior in humans. [] All three species demonstrated an increase in the volume of distribution with increasing doses. [] Additionally, a correlation was observed between the drug's half-life and body weight across these species. []

Q13: What is the in vitro activity of dibekacin against common pathogens?

A16: Dibekacin exhibits potent in vitro activity against a broad range of gram-negative bacteria, including E. coli, Klebsiella pneumoniae, Proteus species, and Pseudomonas aeruginosa. [, , ] It demonstrates comparable or superior activity to gentamicin against these pathogens. [, ]

Q14: Has dibekacin shown efficacy in treating urinary tract infections?

A17: Yes, clinical studies have demonstrated dibekacin's effectiveness in treating complicated urinary tract infections. [] A study involving elderly patients showed promising cure rates after a 10-day treatment course. []

Q15: Can fosfomycin enhance dibekacin's therapeutic efficacy?

A18: Research suggests that combining dibekacin with fosfomycin can enhance its therapeutic efficacy and reduce nephrotoxicity in treating complicated urinary tract infections. [] This combination demonstrated synergistic antibacterial effects and improved patient outcomes. []

Q16: What are the mechanisms of resistance to dibekacin?

A19: Similar to other aminoglycosides, bacterial resistance to dibekacin primarily arises from enzymatic inactivation. [] Enzymes like aminoglycoside acetyltransferases (AACs) and aminoglycoside phosphotransferases can modify the dibekacin molecule, rendering it ineffective. [, ]

Q17: Does cross-resistance exist between dibekacin and other aminoglycosides?

A20: Cross-resistance between dibekacin and other aminoglycosides, such as gentamicin, tobramycin, and amikacin, can occur due to shared resistance mechanisms. [, , ] This emphasizes the importance of susceptibility testing to guide appropriate antibiotic selection.

Q18: What are the potential toxicities associated with dibekacin?

A21: Dibekacin, like other aminoglycosides, can cause nephrotoxicity and ototoxicity. [, , , , ] Nephrotoxicity manifests as damage to the kidneys, potentially leading to renal impairment. [, , ] Ototoxicity affects the inner ear, potentially causing hearing loss or balance problems. [, ]

Q19: Does fosfomycin offer any protection against dibekacin-induced nephrotoxicity?

A22: Yes, research indicates that fosfomycin can protect against dibekacin-induced nephrotoxicity in rats. [, , ] The protective effect is attributed to fosfomycin's ability to reduce dibekacin accumulation in the kidneys and protect lysosomes from aminoglycoside-induced damage. [, , ]

Q20: Are there any specific drug delivery strategies for dibekacin?

A20: The provided research mainly focuses on conventional administration routes for dibekacin (intravenous and intramuscular). Exploring novel drug delivery systems like nanoparticles or liposomes could potentially enhance its targeting to specific tissues or reduce its toxicity.

Q21: What analytical methods are used to measure dibekacin concentrations?

A26: The research mentions several methods for quantifying dibekacin concentrations, including bioassays, radioimmunoassays, and microbiological assays. [, , ] Each method has advantages and limitations, and the choice depends on the specific research question and available resources.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。